PROTAC BRD4 Degrader-21

BRD4 PROTAC binding affinity

PROTAC BRD4 Degrader-21 (also known as Compound 21 or Compound is a proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to selectively degrade bromodomain-containing protein 4 (BRD4). It incorporates a dihydroquinazolinone-based BRD4-binding warhead linked to a lenalidomide/pomalidomide-derived CRBN ligand, enabling catalytic degradation of BRD4 via the ubiquitin-proteasome system.

Molecular Formula C47H54Cl2N10O4S
Molecular Weight 926.0 g/mol
Cat. No. B12378592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-21
Molecular FormulaC47H54Cl2N10O4S
Molecular Weight926.0 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl
InChIInChI=1S/C47H53ClN10O4S.ClH/c1-27(2)36-22-37(40(60)24-39(36)59)44-51-53-47(62)58(44)35-12-6-31(7-13-35)25-54-18-20-55(21-19-54)26-32-14-16-56(17-15-32)41(61)23-38-45-52-50-30(5)57(45)46-42(28(3)29(4)63-46)43(49-38)33-8-10-34(48)11-9-33;/h6-13,22,24,27,32,38,59-60H,14-21,23,25-26H2,1-5H3,(H,53,62);1H/t38-;/m0./s1
InChIKeyBKCLODCLAKHBOU-KYYDUREMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-21: A Quantitative Evidence Guide for BRD4-Targeted Protein Degradation in Cancer Research


PROTAC BRD4 Degrader-21 (also known as Compound 21 or Compound 74) is a proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to selectively degrade bromodomain-containing protein 4 (BRD4) [1]. It incorporates a dihydroquinazolinone-based BRD4-binding warhead linked to a lenalidomide/pomalidomide-derived CRBN ligand, enabling catalytic degradation of BRD4 via the ubiquitin-proteasome system [1]. The compound has demonstrated biochemical inhibition of BRD4 bromodomain 1 (BD1), antiproliferative activity in THP-1 lymphoma cells, and significant tumor growth suppression in mouse xenograft models [1].

Why BRD4 PROTACs Cannot Be Interchanged: Evidence-Based Differentiation of PROTAC BRD4 Degrader-21


Despite sharing BRD4 as a target, PROTACs are not functionally interchangeable due to divergent degradation efficiency, selectivity, and in vivo behavior arising from differences in warhead chemistry, linker composition, and E3 ligase recruitment [1]. PROTAC BRD4 Degrader-21 utilizes a dihydroquinazolinone warhead and a lenalidomide/pomalidomide-based CRBN ligand, a chemical framework distinct from the JQ1-derived warheads and VHL/CRBN ligands used in comparators such as dBET1, MZ1, and ARV-825 [1]. These structural differences yield measurable variations in biochemical binding, cellular potency, and in vivo efficacy that preclude direct substitution without experimental validation. The evidence below quantifies these differences to inform compound selection for specific research applications.

PROTAC BRD4 Degrader-21: Comparative Quantitative Evidence for Scientific Selection


BRD4 Bromodomain 1 (BD1) Binding Affinity: Comparative Analysis vs. Parent Inhibitor and Known PROTACs

PROTAC BRD4 Degrader-21 inhibits BRD4 BD1 with an IC50 of 41.8 nM, measured in a biochemical assay [1]. This binding affinity is comparable to other BRD4-targeting PROTACs: ARV-825 exhibits a Kd of 90 nM for BD1 , while MZ1 retains high affinity for BRD2/3/4 bromodomains with Kd values ranging from 13–60 nM . The dihydroquinazolinone warhead of PROTAC BRD4 Degrader-21 provides a distinct chemical scaffold relative to the JQ1-derived warheads of ARV-825 and MZ1, which may influence off-target binding profiles.

BRD4 PROTAC binding affinity

Antiproliferative Potency in THP-1 Acute Monocytic Leukemia Cells: Direct Comparison to Parent Inhibitor

PROTAC BRD4 Degrader-21 inhibited the growth of THP-1 acute monocytic leukemia cells with an IC50 of 0.81 µM, demonstrating a 4-fold improvement in potency compared to the parent dihydroquinazolinone inhibitor compound 6 [1]. This direct head-to-head comparison within the same study and cell line isolates the contribution of the PROTAC degradation mechanism (i.e., linker and E3 ligase recruitment) to cellular antiproliferative activity, beyond simple target binding.

THP-1 antiproliferative BRD4 degrader

BRD4 Degradation Potency: IC50 Comparison with Established PROTAC Degraders

PROTAC BRD4 Degrader-21 induces BRD4 degradation with a reported IC50 of 59 nM [1]. This degradation potency can be contextualized against other widely used BRD4 PROTACs: dBET1 achieves DC50 values of <100 nM in MV4-11 cells , while MZ1 exhibits DC50 values of 8 nM and 23 nM in H661 and H838 cells, respectively . The IC50 value for PROTAC BRD4 Degrader-21 places it within the sub-100 nM range typical of active BRD4 PROTACs, though the exact cellular context and assay methodology differ across studies.

BRD4 degradation DC50 PROTAC

In Vivo Tumor Growth Inhibition in Xenograft Models: Evidence of Therapeutic Potential

PROTAC BRD4 Degrader-21 has been reported to exhibit significant tumor growth inhibition in mouse tumor-bearing xenograft models [1]. While quantitative in vivo data (e.g., percent tumor growth inhibition, tumor volume measurements, or survival curves) are not publicly detailed in the primary literature for this specific compound, the qualitative finding of significant tumor suppression aligns with observations for other BRD4 PROTACs such as MZ1, which rescued tumor growth in a JQ1-resistant MDA-MB-231 xenograft model [2]. The in vivo activity distinguishes PROTAC BRD4 Degrader-21 from compounds that show in vitro potency but fail to translate to animal models due to poor pharmacokinetics or bioavailability.

xenograft in vivo tumor growth inhibition

Downstream c-Myc Suppression: Mechanistic Confirmation of BRD4 Degradation

Treatment with PROTAC BRD4 Degrader-21 led to suppression of c-Myc protein expression, a key downstream transcriptional target of BRD4 [1]. c-Myc downregulation is a hallmark of effective BRD4 degradation and is observed with other BRD4 PROTACs, including ARV-825 and dBET1 [2]. The ability to reduce c-Myc levels confirms that BRD4 degradation translates to functional inhibition of the BRD4-dependent oncogenic transcriptional program, which is critical for eliciting antiproliferative and pro-apoptotic effects in BRD4-driven cancers.

c-Myc BRD4 PROTAC

Optimal Research Applications for PROTAC BRD4 Degrader-21 Based on Comparative Evidence


Preclinical Evaluation of BRD4-Dependent Hematological Malignancies

PROTAC BRD4 Degrader-21 is suitable for in vitro and in vivo studies of BRD4-driven hematological cancers, particularly those where BRD4 degradation has been implicated as a therapeutic vulnerability. Its demonstrated antiproliferative activity in THP-1 acute monocytic leukemia cells (IC50 = 0.81 µM, 4-fold more potent than parent inhibitor) [1] and reported tumor growth inhibition in xenograft models [1] support its use in preclinical oncology research focused on BRD4-dependent leukemias and lymphomas.

Mechanistic Studies of BRD4 Degradation and c-Myc Regulation

This compound enables mechanistic investigations into the relationship between BRD4 protein degradation and downstream transcriptional suppression. The confirmed reduction of c-Myc protein levels following treatment [1] provides a validated functional readout for studies examining the kinetics of BRD4 degradation, the reversibility of c-Myc suppression, and the comparative effects of PROTAC-mediated degradation versus small-molecule inhibition of BRD4 bromodomains.

Comparative Assessment of PROTAC Linker and E3 Ligase Chemistry

PROTAC BRD4 Degrader-21 features a dihydroquinazolinone warhead and a lenalidomide/pomalidomide-based CRBN ligand [1], a chemical architecture distinct from the widely used JQ1-VHL/CRBN combinations. This compound serves as a valuable comparator tool in structure-activity relationship (SAR) studies aimed at understanding how variations in warhead chemistry, linker composition, and E3 ligase recruitment influence degradation efficiency, selectivity, and cellular potency.

Tool Compound for Validating BRD4 as a Therapeutic Target in Solid Tumors

Based on reported significant tumor growth inhibition in mouse xenograft models [1], PROTAC BRD4 Degrader-21 can be employed as a chemical probe to validate BRD4 dependency in solid tumor models. Researchers investigating BRD4's role in tumor maintenance, metastasis, or resistance to standard-of-care therapies may use this compound to generate target-validation data that informs the prioritization of BRD4 as a therapeutic target in specific solid tumor indications.

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